N-(2-Methyl-4-(trifluoromethoxy)phenyl)acetamide: Chemical Properties & Technical Guide
N-(2-Methyl-4-(trifluoromethoxy)phenyl)acetamide: Chemical Properties & Technical Guide
Executive Summary
N-(2-Methyl-4-(trifluoromethoxy)phenyl)acetamide (CAS: 886762-79-4) is a specialized fluorinated acetanilide derivative.[1][2][3][4] It serves as a critical intermediate in the synthesis of agrochemicals and pharmaceutical candidates, particularly where the modulation of lipophilicity and metabolic stability is required.[1][2][5]
The molecule features two distinct structural motifs that define its utility:
-
Trifluoromethoxy group (-OCF₃): A lipophilic, electron-withdrawing bioisostere that enhances membrane permeability and blocks metabolic oxidation at the para-position.[1][2]
-
Ortho-Methyl group: Introduces steric bulk, influencing the conformation of the amide bond and modulating the rotational barrier of the phenyl ring.[1][2]
This guide provides a comprehensive technical analysis of its physicochemical properties, synthesis protocols, and applications in medicinal chemistry.[1][2]
Chemical Identity & Structural Analysis
Nomenclature & Identifiers
| Property | Detail |
| IUPAC Name | N-[2-Methyl-4-(trifluoromethoxy)phenyl]acetamide |
| CAS Number | 886762-79-4 |
| Molecular Formula | C₁₀H₁₀F₃NO₂ |
| Molecular Weight | 233.19 g/mol |
| SMILES | CC1=C(NC(C)=O)C=CC(OC(F)(F)F)=C1 |
| Parent Aniline | 2-Methyl-4-(trifluoromethoxy)aniline (CAS: 86256-59-9) |
Structural Property Relationships
The molecule's behavior is governed by the interplay between the electron-withdrawing -OCF₃ group and the sterically hindering methyl group.[1][2]
-
Electronic Effects: The -OCF₃ group is strongly electronegative (
), deactivating the aromatic ring towards electrophilic attack, yet it acts as a weak -donor.[1][2] This reduces the basicity of the amide nitrogen compared to non-fluorinated analogs.[1][2] -
Conformational Dynamics: The ortho-methyl group creates steric clash with the acetamide carbonyl oxygen.[1][2] This forces the amide group to twist slightly out of planarity with the phenyl ring, disrupting conjugation.[1][2] This "ortho-effect" often results in increased solubility in organic solvents compared to the unmethylated analog.[1][2]
Physicochemical Properties
Note: Values derived from structural analogs and computational consensus where experimental crystal data is proprietary.
| Property | Value / Description | Significance |
| Physical State | White to Off-white Crystalline Solid | Standard for handling and weighing.[1][2] |
| Melting Point | 128°C - 134°C (Predicted) | Indicates stable crystal lattice; purity marker.[1][2] |
| LogP (Octanol/Water) | ~2.8 - 3.1 | High lipophilicity due to -OCF₃; ideal for CNS penetration.[1][2] |
| pKa (Amide NH) | ~15 (Neutral in aq.[1][2] solution) | Non-ionizable at physiological pH.[1] |
| H-Bond Donors | 1 (Amide NH) | Critical for receptor binding.[1][2] |
| H-Bond Acceptors | 4 (C=O, 3x F) | Fluorine acts as a weak acceptor; Carbonyl is strong.[1][2] |
Synthesis & Production Protocol
The most robust route for synthesizing N-(2-Methyl-4-(trifluoromethoxy)phenyl)acetamide is the direct acetylation of the commercially available aniline precursor.[1][2]
Reaction Pathway
Figure 1: Nucleophilic acyl substitution pathway for the acetylation of the aniline precursor.[1][2]
Step-by-Step Protocol
Reagents:
Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 10 mmol of 2-Methyl-4-(trifluoromethoxy)aniline in 25 mL of dry DCM.
-
Base Addition: Add 15 mmol of Triethylamine (Et₃N). Cool the solution to 0°C using an ice bath.
-
Acetylation: Dropwise add 12 mmol of Acetic Anhydride over 10 minutes. The reaction is exothermic; maintain temperature <5°C during addition.[1][2]
-
Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 2-4 hours. Monitor by TLC (Ethyl Acetate/Hexane 1:4) until the starting aniline spot disappears.[1]
-
Work-up:
-
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Recrystallize from Ethanol/Water or purify via silica gel column chromatography if necessary.
Spectroscopic Characterization
To validate the identity of the synthesized compound, the following spectral signals are diagnostic.
Nuclear Magnetic Resonance (NMR)
-
¹H NMR (400 MHz, CDCl₃):
Mass Spectrometry (ESI-MS)
-
[M+H]⁺: m/z 234.2
-
Fragmentation Pattern: Loss of the acetyl group (M-42) is a common fragmentation pathway, yielding the characteristic aniline ion at m/z 192.[1][2]
Applications in Drug Discovery
The "Fluorine Effect" in Medicinal Chemistry
The -OCF₃ group is a superior bioisostere for the methoxy (-OCH₃) group.[1][2] While sterically similar, the electronic and metabolic profiles are drastically different.[1][2]
Figure 2: Comparison of metabolic stability between Methoxy and Trifluoromethoxy groups.[1][2]
Key Advantages
-
Metabolic Blocking: The C-F bond energy (approx. 116 kcal/mol) renders the -OCF₃ group resistant to Cytochrome P450 oxidative demethylation, significantly extending the half-life (
) of the drug candidate.[1][2] -
Lipophilicity Modulation: The -OCF₃ group increases LogP by approximately 1.04 units compared to hydrogen.[1][2] This is crucial for blood-brain barrier (BBB) penetration in CNS drug discovery.[1][2]
-
Conformational Locking: The ortho-methyl group restricts rotation, potentially locking the molecule in a bioactive conformation that favors receptor binding.[1][2]
References
-
Synthesis of Fluorinated Anilines: Journal of Organic Chemistry. "Nucleophilic Aromatic Substitution Strategies for Fluorinated Intermediates." [1][2]
-
Properties of the Trifluoromethoxy Group: Chemical Reviews. "The Trifluoromethoxy Group: Physicochemical Properties and Synthetic Approaches." [1][2]
-
Bioisosterism in Drug Design: Journal of Medicinal Chemistry. "Fluorine in Medicinal Chemistry: A Review of Anti-Cancer Agents."
-
General Acetylation Protocols: Vogel's Textbook of Practical Organic Chemistry. 5th Edition.[1][2] Longman Scientific & Technical.[1][2]
Sources
- 1. echemi.com [echemi.com]
- 2. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]
- 3. N-(2-Methyl-4-(trifluoromethoxy)phenyl)acetamide - 楚肽生物科技 [apeptides.com]
- 4. 886762-79-4|N-(2-METHYL-4-(TRIFLUOROMETHOXY)PHENYL)ACETAMIDE|N-(2-METHYL-4-(TRIFLUOROMETHOXY)PHENYL)ACETAMIDE|-范德生物科技公司 [bio-fount.com]
- 5. Recent advances in the diverse transformations of trifluoromethyl alkenes - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
